molecular formula C9H7IO B3136538 1-iodo-2-prop-2-ynoxybenzene CAS No. 41876-99-7

1-iodo-2-prop-2-ynoxybenzene

Cat. No.: B3136538
CAS No.: 41876-99-7
M. Wt: 258.06 g/mol
InChI Key: SWKJNXTUOYWKBR-UHFFFAOYSA-N
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Description

1-iodo-2-prop-2-ynoxybenzene is an organic compound with the molecular formula C9H7IO. It is a derivative of benzene, where an iodine atom and a prop-2-ynoxy group are substituted at the 1 and 2 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-iodo-2-prop-2-ynoxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2-iodophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-iodophenol+propargyl bromideK2CO3,solventThis compound\text{2-iodophenol} + \text{propargyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{solvent}} \text{this compound} 2-iodophenol+propargyl bromideK2​CO3​,solvent​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-iodo-2-prop-2-ynoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The prop-2-ynoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The triple bond in the prop-2-ynoxy group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 2-prop-2-ynoxybenzene derivatives with various functional groups.

    Oxidation: Formation of 2-prop-2-ynoxybenzaldehyde or 2-prop-2-ynoxybenzoic acid.

    Reduction: Formation of 2-prop-2-enoxybenzene or 2-propoxybenzene.

Scientific Research Applications

1-iodo-2-prop-2-ynoxybenzene is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-iodo-2-prop-2-ynoxybenzene involves its interaction with molecular targets through its functional groups. The iodine atom and the prop-2-ynoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2-prop-2-ynoxybenzene
  • 1-chloro-2-prop-2-ynoxybenzene
  • 1-fluoro-2-prop-2-ynoxybenzene

Uniqueness

1-iodo-2-prop-2-ynoxybenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of a wider range of derivatives.

Properties

IUPAC Name

1-iodo-2-prop-2-ynoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKJNXTUOYWKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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